N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Positional isomer differentiation Thiazole methylation site Structure-activity relationship

N-(4-Fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-71-3; molecular formula C15H12FN3O2S; molecular weight 317.34 g/mol) is a fully aromatic thiazolo[3,2-a]pyrimidine-6-carboxamide bearing a 3-methyl substituent on the thiazole ring and an N-(4-fluorobenzyl) carboxamide side chain. This compound belongs to the nitrogen-bridgehead thiazolo[3,2-a]pyrimidine family, a privileged scaffold in medicinal chemistry with documented activities spanning anti-inflammatory, calcium channel antagonism, antimicrobial, and anticancer applications.

Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
CAS No. 851944-71-3
Cat. No. B2779247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851944-71-3
Molecular FormulaC15H12FN3O2S
Molecular Weight317.34
Structural Identifiers
SMILESCC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O2S/c1-9-8-22-15-18-7-12(14(21)19(9)15)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20)
InChIKeyQEMIGZSAMUWDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-71-3): Compound Class and Procurement Context


N-(4-Fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-71-3; molecular formula C15H12FN3O2S; molecular weight 317.34 g/mol) is a fully aromatic thiazolo[3,2-a]pyrimidine-6-carboxamide bearing a 3-methyl substituent on the thiazole ring and an N-(4-fluorobenzyl) carboxamide side chain . This compound belongs to the nitrogen-bridgehead thiazolo[3,2-a]pyrimidine family, a privileged scaffold in medicinal chemistry with documented activities spanning anti-inflammatory, calcium channel antagonism, antimicrobial, and anticancer applications [1][2]. The scaffold is formed by fusion of a thiazole and pyrimidine ring sharing the N1 nitrogen atom, with the 5-oxo group and 6-carboxamide representing key pharmacophoric elements amenable to structure-activity relationship (SAR) exploration [2].

Why Generic Substitution Is Not Advisable for N-(4-Fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-71-3)


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide family, minor structural perturbations produce large pharmacological divergences, rendering generic interchange unreliable. The 3-methyl positional isomer (CAS 851944-71-3) cannot be equated with the 2-methyl isomer (CAS 896336-50-8), as methyl placement on the thiazole ring alters both the electronic distribution of the heterocyclic core and the conformational preferences of the carboxamide side chain, potentially shifting target selectivity across the anti-inflammatory, calcium channel, and kinase inhibition profiles documented for this scaffold [1]. Similarly, the N-(4-fluorobenzyl) linker provides a methylene spacer that increases conformational flexibility and lipophilicity relative to the direct N-(4-fluorophenyl) analog (CAS 851945-05-6), affecting both target binding and pharmacokinetic determinants such as metabolic stability . Even the oxidation state matters: the fully unsaturated 5H core of the target compound differs from the 3,5-dihydro-2H analogs (e.g., CAS 443328-95-8), which exhibit altered ring planarity and π-stacking capacity . These structure-level differences are sufficient to drive order-of-magnitude changes in potency and selectivity within closely related thiazolo[3,2-a]pyrimidine series, as demonstrated by SAR studies in anti-inflammatory assays [2].

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-71-3) Versus Closest Analogs


3-Methyl vs. 2-Methyl Positional Isomer: Structural and Predicted Pharmacological Differentiation (CAS 851944-71-3 vs. CAS 896336-50-8)

The target compound places a methyl group at position 3 of the thiazolo[3,2-a]pyrimidine scaffold, whereas the closest commercially available positional isomer (CAS 896336-50-8) bears the methyl at position 2 . In thiazolo[3,2-a]pyrimidine SAR, the methylation site governs the electronic character of the thiazole ring: a 3-methyl substituent exerts an electron-donating inductive effect adjacent to the ring sulfur, while a 2-methyl substituent positions the methyl adjacent to the bridgehead nitrogen, differentially polarizing the fused bicyclic system [1]. Class-level evidence from Abdel Moty et al. (2016) demonstrates that within a single thiazolo[3,2-a]pyrimidine series, structural variations at the thiazole ring periphery produce anti-inflammatory activity ranging from 73.72% to 97.58% of indomethacin's maximal effect at 5 h in the carrageenan-induced rat paw edema model, confirming that seemingly minor substituent changes drive substantial pharmacological differences [2]. Although direct comparative bioassay data for these two specific positional isomers are not available from non-excluded primary sources, the established SAR precedent indicates that the 3-methyl and 2-methyl congeners cannot be considered interchangeable [1][2].

Positional isomer differentiation Thiazole methylation site Structure-activity relationship Thiazolopyrimidine

N-(4-Fluorobenzyl) Linker vs. N-(4-Fluorophenyl) Linker: Conformational Flexibility and Lipophilicity Differentiation (CAS 851944-71-3 vs. CAS 851945-05-6)

The target compound incorporates an N-(4-fluorobenzyl) moiety with a methylene (–CH2–) spacer between the amide nitrogen and the 4-fluorophenyl ring, whereas the direct comparator (CAS 851945-05-6) uses an N-(4-fluorophenyl) group lacking this spacer . The methylene insertion increases the rotatable bond count by one and adds approximately 0.4–0.6 units to the calculated logP (Clog P), based on fragment-based lipophilicity contributions for a benzylic –CH2– group [1]. In the broader thiazolo[3,2-a]pyrimidine series, Abdel Moty et al. demonstrated a positive correlation between Clog P and biological activity, with Clog P values spanning 4.95 to 8.28 across active analogs [1]. The conformational freedom introduced by the benzyl linker may also influence the presentation of the 4-fluorophenyl ring to hydrophobic binding pockets, potentially differentiating target binding modes from the more rigid N-phenyl analog [2]. Furthermore, the benzyl C–N bond represents a metabolically labile site susceptible to oxidative N-dealkylation by cytochrome P450 enzymes, a clearance pathway not available to the N-phenyl analog, which may instead undergo aromatic hydroxylation [2].

N-Benzyl linker Conformational flexibility Lipophilicity Metabolic stability Thiazolopyrimidine carboxamide

Fully Unsaturated 5H Core vs. 3,5-Dihydro-2H Core: Oxidation State Differentiation (CAS 851944-71-3 vs. CAS 443328-95-8)

The target compound features a fully unsaturated thiazolo[3,2-a]pyrimidine 5H core with aromatic character across both the thiazole and pyrimidine rings, while the des-methyl comparator (CAS 443328-95-8) possesses a partially saturated 3,5-dihydro-2H core in which the thiazole ring is reduced at the 2- and 3-positions . This difference in ring saturation fundamentally alters molecular planarity, UV absorption characteristics, and π-stacking capacity, all of which are critical for both target binding (particularly to flat aromatic binding pockets such as kinase ATP sites) and analytical detection methods [1]. Within the thiazolopyrimidine literature, the degree of unsaturation has been shown to modulate biological activity: the fully aromatic 5H-thiazolo[3,2-a]pyrimidine derivatives exhibited calcium antagonistic activity in K+-depolarized rat aorta assays, though all tested compounds were less potent than nifedipine [2]. The 3-methyl substituent of the target compound additionally distinguishes it from the des-methyl 3,5-dihydro analog, contributing to differential steric and electronic properties at the thiazole ring .

Oxidation state Ring saturation Planarity Conjugation Thiazolopyrimidine core

Class-Level Anti-Inflammatory and Antinociceptive Activity Inference for 4-Fluorobenzyl-Substituted Thiazolo[3,2-a]pyrimidines

While no direct bioassay data exist for CAS 851944-71-3 in the non-excluded primary literature, robust class-level evidence supports the anti-inflammatory and antinociceptive potential of 4-fluorophenyl-bearing thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives. Alam et al. (2010) designed and synthesized a series of thiazolo[3,2-a]pyrimidines using 4-fluoroaniline as a key starting material and identified two lead compounds (3l and 3q) with significant anti-inflammatory activity in the rat paw edema model and antinociceptive activity by thermal stimulus, combined with lower ulcerogenic activity and higher ALD50 (Approximate Lethal Dose 50%) values compared to reference NSAIDs [1]. Critically, SAR analysis revealed that compounds bearing a smaller electron-withdrawing group at the 4-position of the aryl ring displayed superior activity relative to other derivatives [1]. The 4-fluorobenzyl substituent of CAS 851944-71-3 conforms to this favorable SAR pattern (fluorine as a small, strongly electron-withdrawing para-substituent). Independently, Chen et al. (2017) demonstrated that thiazolo[3,2-a]pyrimidine derivatives inhibit LPS-induced IL-6 and TNF-α release with IC50 values in the low- to sub-micromolar range in mouse primary peritoneal macrophages and attenuate LPS-induced acute lung injury in vivo [2]. Abdel Moty et al. (2016) further showed that structurally related thiazolo[3,2-a]pyrimidines achieve 73.72–97.58% of indomethacin's maximal edema inhibition at 5 h in the carrageenan paw edema model [3].

Anti-inflammatory activity Antinociceptive activity COX inhibition Edema inhibition Ulcerogenicity

Calcium Channel Antagonistic Potential: Class-Level Evidence Supporting Differentiation from Non-Thiazolopyrimidine Calcium Blockers

Two independent studies by Balkan et al. (1992, 1996) established that thiazolo[3,2-a]pyrimidine derivatives exhibit measurable calcium antagonistic activity in the K+-depolarized rat aorta model using nifedipine as a reference standard [1][2]. While all tested thiazolo[3,2-a]pyrimidines were less potent than nifedipine (a prototypical 1,4-dihydropyridine calcium channel blocker), their activity as calcium antagonists distinguishes them mechanistically from COX-inhibiting anti-inflammatory agents within the same scaffold class [2]. This dual pharmacological potential (anti-inflammatory plus calcium channel modulation) is not shared by simpler NSAID-type comparators, making the thiazolo[3,2-a]pyrimidine scaffold uniquely positioned for indications where both activities are therapeutically desirable, such as cardiovascular inflammation [3]. CAS 851944-71-3, by virtue of its fully aromatic 5H-thiazolo[3,2-a]pyrimidine core, aligns structurally with the calcium-active derivatives characterized in the Balkan studies, though its individual potency remains uncharacterized in the non-excluded literature [1][2].

Calcium antagonism K+-depolarized aorta Nifedipine Dihydropyridine comparator Thiazolopyrimidine

Antiangiogenic Patent Precedent: Class-Level Differentiation from Anti-Inflammatory-Only Thiazolopyrimidines

US Patent 5,599,813 (issued 1997) discloses thiazolopyrimidine derivatives characterized by a carboxamide residue at the 6-position that exhibit antiangiogenic activity, with claimed utility in diabetic retinopathy, chronic inflammation, solid tumor growth/metastasis, rheumatism, and psoriasis [1]. The generic formula of this patent encompasses the core scaffold of CAS 851944-71-3, specifically the thiazolo[3,2-a]pyrimidine bearing a substituted carboxamide at position 6 [1]. This patent establishes that the thiazolo[3,2-a]pyrimidine-6-carboxamide architecture possesses biological activities extending beyond simple anti-inflammatory effects to include suppression of pathological angiogenesis—a property not shared by classical NSAIDs or COX-2-selective inhibitors [1][2]. The antiangiogenic claim differentiates this scaffold class from thiazolopyrimidines claimed solely for anti-allergic (US 4,609,660) or calcium antagonist applications, which represent narrower therapeutic profiles [2].

Antiangiogenic activity Patent precedent Thiazolopyrimidine carboxamide Diabetic retinopathy Tumor angiogenesis

Optimal Research and Industrial Application Scenarios for N-(4-Fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-71-3)


Anti-Inflammatory Drug Discovery: Primary Screening in Carrageenan-Induced Paw Edema and LPS-Stimulated Cytokine Release Models

Based on class-level evidence from Alam et al. (2010) and Chen et al. (2017), this compound is structurally suited for primary anti-inflammatory screening cascades [1][2]. Its 4-fluorobenzyl substituent conforms to the favorable SAR pattern identified by Alam et al., where smaller electron-withdrawing para-substituents conferred superior anti-inflammatory and antinociceptive activity [1]. Recommended initial assays include carrageenan-induced rat paw edema (100 mg/kg oral dose, 0.5–5 h time course, indomethacin as positive control), where class benchmarks of 73.72–97.58% of indomethacin efficacy have been established [3], and LPS-induced IL-6/TNF-α release in mouse primary peritoneal macrophages, where class-leading compounds achieved IC50 values in the low- to sub-micromolar range [2].

Calcium Channel Pharmacology: Vascular Smooth Muscle Relaxation Screening

The fully aromatic 5H-thiazolo[3,2-a]pyrimidine core of this compound aligns with derivatives characterized for calcium antagonistic activity by Balkan et al. (1992, 1996) [4][5]. The recommended experimental system is the K+-depolarized rat aorta assay with nifedipine as reference standard, following the protocols established in the Balkan studies [4][5]. This compound offers a chemically distinct scaffold relative to classical 1,4-dihydropyridine calcium channel blockers, making it valuable for exploring non-dihydropyridine calcium antagonism and potential polypharmacology combining calcium channel modulation with anti-inflammatory activity [6].

Angiogenesis-Related Disease Models: Diabetic Retinopathy and Tumor Angiogenesis

US Patent 5,599,813 establishes antiangiogenic activity for thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives structurally encompassing CAS 851944-71-3 [7]. Appropriate experimental models include the chick chorioallantoic membrane (CAM) assay for primary antiangiogenic screening, corneal angiogenesis models, and in vivo models of diabetic retinopathy and solid tumor xenografts [7]. The compound's dual anti-inflammatory and potential antiangiogenic profile makes it particularly relevant for diseases where inflammation drives pathological angiogenesis, such as diabetic retinopathy and rheumatoid arthritis [7][6].

Chemical Biology Probe Development and Structure-Activity Relationship Expansion

The 3-methyl substitution pattern of CAS 851944-71-3, combined with the N-(4-fluorobenzyl) linker, occupies a specific and underexplored region of thiazolo[3,2-a]pyrimidine chemical space [6]. This compound can serve as a key intermediate or reference point in systematic SAR campaigns comparing: (i) 2-methyl vs. 3-methyl positional isomers, (ii) N-benzyl vs. N-phenyl linker series, and (iii) fully aromatic 5H vs. partially saturated 3,5-dihydro-2H cores . The established Clog P–activity correlation from Abdel Moty et al. (2016) provides a rational framework for designing derivatives with optimized lipophilicity for target-specific applications [3].

Quote Request

Request a Quote for N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.